molecular formula C12H19ClN2O B587765 Nor Lidocaine-d5 Hydrochloride CAS No. 1329497-00-8

Nor Lidocaine-d5 Hydrochloride

Cat. No.: B587765
CAS No.: 1329497-00-8
M. Wt: 247.778
InChI Key: KPXFVVHMUVBVGI-UHBAQTEVSA-N
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Description

Defining Deuterium-Labeled Compounds in Chemical and Biological Research

Deuterium-labeled compounds are molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. clearsynth.comclearsynth.com Deuterium contains one proton and one neutron in its nucleus, making it twice as heavy as the more common hydrogen isotope, protium. clearsynth.com While chemically similar to their non-labeled counterparts, this difference in mass imparts unique physical properties that are advantageous in research. clearsynth.com These labeled compounds act as powerful probes for elucidating reaction mechanisms, studying metabolic pathways, and investigating drug interactions. clearsynth.com

The Role of Stable Isotope Labeling in Analytical Chemistry and Metabolomics

Stable isotope labeling is a powerful technique used to trace the fate of molecules in physical, chemical, or biological processes. In analytical chemistry, compounds labeled with stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) serve as ideal internal standards. symeres.comthalesnano.com This is because they behave almost identically to the unlabeled analyte during sample preparation and analysis but can be distinguished by mass spectrometry due to their mass difference. thalesnano.com This allows for highly accurate and precise quantification of the target compound in complex matrices such as plasma and urine. thalesnano.comnih.gov

In metabolomics, the study of small molecule metabolites in biological systems, stable isotope labeling is used to track metabolic pathways and quantify metabolic fluxes. acs.orgboku.ac.at By introducing a labeled compound into a biological system, researchers can follow its transformation into various metabolites, providing a detailed picture of metabolic networks. boku.ac.at

Nor Lidocaine-d5 Hydrochloride as a Key Metabolite of Lidocaine (B1675312) and its Deuterated Analog

Lidocaine is extensively metabolized in the liver, with one of the primary pathways being N-deethylation to form norlidocaine (also known as monoethylglycinexylidide (B1676722) or MEGX). nih.govsynzeal.com Norlidocaine is an active metabolite and its concentration in the body can be an indicator of hepatic function. nih.gov

This compound is the deuterated analog of this key metabolite. musechem.com Specifically, the five hydrogen atoms on the ethyl group are replaced with deuterium atoms. sigmaaldrich.comclearsynth.com This specific labeling makes it an ideal internal standard for quantifying norlidocaine in biological samples during pharmacokinetic and metabolic studies of lidocaine. musechem.comveeprho.com Similarly, when studying the metabolism of deuterated lidocaine (e.g., Lidocaine-d10), Nor Lidocaine-d5 serves as an expected labeled metabolite, aiding in the complete characterization of the metabolic profile. medchemexpress.comclearsynth.com

Overview of Research Utility in Analytical and Metabolic Investigations

The primary research application of this compound is as an internal standard in quantitative bioanalytical methods, most commonly employing liquid chromatography-mass spectrometry (LC-MS). veeprho.com Its use significantly improves the accuracy and reliability of measuring levels of norlidocaine in various biological matrices. thalesnano.com This is crucial for:

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of lidocaine. musechem.comclearsynth.com

Metabolism Studies: Investigating the metabolic pathways of lidocaine and identifying factors that may influence them. clearsynth.comresearchgate.net

Forensic and Toxicological Analysis: Accurately quantifying lidocaine and its metabolites in cases of overdose or for monitoring drug use. sigmaaldrich.com

Clinical Chemistry: In some contexts, monitoring liver function by measuring the rate of lidocaine conversion to norlidocaine. nih.gov

The stability and unique mass signature of this compound make it a superior choice over other potential standards, ensuring that the data generated in these critical investigations is both robust and reproducible. musechem.comthalesnano.com

Properties

CAS No.

1329497-00-8

Molecular Formula

C12H19ClN2O

Molecular Weight

247.778

IUPAC Name

N-(2,6-dimethylphenyl)-2-(1,1,2,2,2-pentadeuterioethylamino)acetamide;hydrochloride

InChI

InChI=1S/C12H18N2O.ClH/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3;/h5-7,13H,4,8H2,1-3H3,(H,14,15);1H/i1D3,4D2;

InChI Key

KPXFVVHMUVBVGI-UHBAQTEVSA-N

SMILES

CCNCC(=O)NC1=C(C=CC=C1C)C.Cl

Synonyms

N-(2,6-Dimethylphenyl)-2-(ethylamino-d5)acetamide Hydrochloride;  2-(Ethylamino-d5)-2’,6’-acetoxylidide Hydrochloride;  2-(Ethylamino-d5)-2’,6’-_x000B_acetoxylidide Hydrochloride;  L 86-d5;  MEGX-d5;  Monoethylglycylxylidide-d5 Hydrochloride;  N-(N-Ethyl-d5)glyc

Origin of Product

United States

Synthetic Strategies and Precursor Derivatization for nor Lidocaine D5 Hydrochloride

General Principles of Deuterium (B1214612) Incorporation in Organic Synthesis

The substitution of hydrogen with its stable, heavy isotope, deuterium (²H or D), is a fundamental technique in the synthesis of labeled compounds for research purposes. This isotopic labeling provides a powerful tool for elucidating reaction mechanisms, studying metabolic pathways, and serving as internal standards in quantitative analysis. The primary principle behind the utility of deuterated compounds is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. mdpi.com Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a C-D bond is present. bioscientia.de

This difference in bond strength and reaction rate can significantly alter the pharmacokinetics of a drug molecule. bioscientia.de In the context of drug metabolism, where enzymatic oxidation of C-H bonds is a common pathway mediated by enzymes like the cytochrome P450 (CYP) family, deuteration at a metabolically active site can slow down the rate of metabolism. medkoo.comresearchgate.net This can lead to a longer half-life and altered metabolite profiles for the deuterated drug compared to its non-deuterated counterpart. bioscientia.de For analytical standards like Nor Lidocaine-d5, the key advantage is the mass shift. The distinct mass of the deuterated analog allows it to be easily differentiated from the unlabeled analyte in mass spectrometric analyses, without significantly altering its chemical and physical properties, such as chromatographic retention time. nih.govcd-bioparticles.net

Chemical Precursors and Reaction Pathways for Labeled Amide Derivatives

The synthesis of Nor Lidocaine-d5 Hydrochloride is a multi-step process that hinges on the preparation of key precursors and the formation of an amide bond. The general synthetic route for lidocaine (B1675312) and its analogs provides a blueprint for this process. cerritos.edugoogle.com The core structure is an acetamide (B32628) derivative of 2,6-dimethylaniline (B139824).

A plausible and common synthetic pathway for this compound involves two primary precursors:

2-Chloro-N-(2,6-dimethylphenyl)acetamide (Chloroacetylxylidide) : This is a common intermediate in the synthesis of many local anesthetics. It is typically synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride in a suitable solvent, such as glacial acetic acid. cerritos.edu

Ethylamine-d5 (Penta-deuterioethylamine) : This is the critical deuterated precursor that introduces the five deuterium atoms into the final molecule. The synthesis of this labeled amine is a key step that defines the isotopic identity of the final product.

The main reaction pathway is a nucleophilic substitution where the deuterated ethylamine (B1201723) displaces the chlorine atom from 2-chloro-N-(2,6-dimethylphenyl)acetamide. This reaction forms the Nor Lidocaine-d5 free base. The final step involves treating the free base with hydrochloric acid (HCl) to form the stable and water-soluble hydrochloride salt.

Reaction Scheme: Step 1: Acylation 2,6-Dimethylaniline + Chloroacetyl chloride → 2-Chloro-N-(2,6-dimethylphenyl)acetamide + HCl

Step 2: Nucleophilic Substitution (N-Alkylation) 2-Chloro-N-(2,6-dimethylphenyl)acetamide + Ethylamine-d5 → N-(2,6-Dimethylphenyl)-2-(ethylamino-d5)acetamide (Nor Lidocaine-d5 free base) + HCl

Step 3: Salt Formation Nor Lidocaine-d5 free base + HCl → this compound

This approach ensures that the deuterium label is introduced at a specific and stable position within the molecule.

Deuteration Methodologies and Site-Specific Labeling

One common approach is the reduction of a deuterated nitrile or amide. For instance, deuterated acetonitrile (B52724) (CD₃CN) can be reduced to yield ethylamine-d3. To achieve penta-deuteration on the ethyl group (CD₃CD₂NH₂), a more complex precursor like deuterated acetyl chloride could be used to form a deuterated acetamide, which is then reduced.

A more direct and modern approach involves the electrocatalytic deuteration of nitriles using heavy water (D₂O) as the deuterium source. nih.gov For example, aryl acetonitriles can undergo a one-pot, two-step transformation involving an α-C-H/C-D exchange followed by electroreductive deuteration of the nitrile group (C≡N) to an amine (CD₂NH₂). nih.gov This method is highly efficient, uses an inexpensive deuterium source, and can be performed under ambient conditions. nih.govresearchgate.net Another sustainable method involves the use of a manganese catalyst for the synthesis of deuterated N-ethyl amines directly from nitroarenes, which also offers high selectivity. nih.gov

The choice of deuteration methodology depends on factors such as the availability of starting materials, desired isotopic purity, and scalability of the reaction. For Nor Lidocaine-d5, the labeling pattern on the ethyl group (CH₃CH₂- becomes CD₃CD₂-) requires a synthetic route that builds this specific deuterated moiety.

Purification and Isolation Techniques for Deuterated Analogs

The final and crucial stage in the synthesis of this compound is its purification and isolation. The goal is to obtain a product with high chemical and isotopic purity, typically greater than 98%. smolecule.com This is essential for its role as an analytical standard, as impurities could interfere with quantification assays.

A standard purification sequence for a basic compound like Nor Lidocaine involves:

Work-up and Extraction : After the N-alkylation reaction, the reaction mixture is typically worked up to remove unreacted reagents and byproducts. This often involves an acid-base extraction. The basic Nor Lidocaine-d5 product can be extracted into an organic solvent from a basified aqueous solution. chemicalbook.com The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated.

Chromatography : High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for purifying pharmaceutical compounds and their deuterated analogs. chromatographyonline.com Reversed-phase HPLC is often used, where the crude product is passed through a column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid. The fractions containing the pure compound are collected.

Salt Formation and Crystallization : Once the pure Nor Lidocaine-d5 free base is isolated, it is converted to the hydrochloride salt. This is typically done by dissolving the base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a stoichiometric amount of hydrochloric acid (often as a solution in an alcohol or ether). cerritos.edu The resulting salt precipitates out of the solution and can be collected by filtration. Crystallization or recrystallization from an appropriate solvent system is then performed to achieve the final, high-purity solid product. The product is then dried under vacuum to remove any residual solvents.

The purity of the final product is confirmed using analytical techniques such as HPLC (for chemical purity), Mass Spectrometry (to confirm the mass and isotopic enrichment), and NMR Spectroscopy (to confirm the structure and location of the deuterium labels).

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the fundamental characterization of Nor Lidocaine-d5 Hydrochloride, providing insights into its atomic-level structure, isotopic composition, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the structural elucidation of organic molecules and is crucial for confirming the position and extent of deuterium (B1214612) incorporation in this compound.

¹H NMR (Proton NMR): In the analysis of this compound, ¹H NMR is used to confirm the absence of protons at the specific sites of deuteration. The integration values of the remaining proton signals in the spectrum are compared against a non-deuterated standard to provide a quantitative measure of isotopic enrichment. The chemical shifts (δ) of the aromatic and methyl protons provide foundational structural confirmation.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing unambiguous evidence of deuteration. A deuterium spectrum of this compound will show signals corresponding to the chemical shifts of the deuterium atoms, confirming their presence and location within the molecule.

¹³C NMR (Carbon-13 NMR): Carbon-13 NMR provides a map of the carbon skeleton of the molecule. The carbon signals in the regions where deuterium is attached will exhibit splitting patterns (due to C-D coupling) and potentially altered chemical shifts compared to the non-deuterated analog, further corroborating the isotopic labeling.

These NMR techniques collectively offer a comprehensive picture of the molecular structure and verify that the isotopic label is in the correct position and at the desired enrichment level, which is critical for its function as an internal standard.

Vibrational and Electronic Spectroscopy for Compound Identification (e.g., Infrared, Ultraviolet-Visible)

Vibrational and electronic spectroscopy provide complementary information for compound identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy analyzes the electronic transitions within a molecule. The aromatic ring system in this compound contains chromophores that absorb UV light at specific wavelengths. A typical UV-Vis spectrum would show a maximum absorption (λmax) characteristic of the 2,6-dimethylaniline (B139824) moiety, providing confirmation of this part of the molecular structure. While not sensitive to isotopic substitution, it serves as a rapid quality control check for the presence of the core chromophoric structure.

Chromatographic Separation Techniques

Chromatographic methods are the cornerstone for the separation and quantification of this compound from complex matrices, such as biological fluids. These techniques are almost always coupled with mass spectrometry (MS) for sensitive and selective detection.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Nor Lidocaine (B1675312) and its deuterated analogs. It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.

Methodology: Reversed-phase HPLC is typically employed, using a C18 or similar nonpolar stationary phase. The mobile phase usually consists of an aqueous component (like ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic modifier is increased over time, is often used to achieve efficient separation of the analyte from other matrix components.

Detection: When coupled with tandem mass spectrometry (LC-MS/MS), this method offers exceptional sensitivity and selectivity. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for Nor Lidocaine-d5 and its non-deuterated counterpart, allowing for accurate quantification even at very low concentrations.

Table 1: Example HPLC-MS/MS Parameters for Nor Lidocaine-d5 Analysis

ParameterValue
Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition Specific m/z of precursor ion → product ion

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, though it is less commonly used for compounds like this compound due to their polarity and non-volatile nature.

Methodology: For GC analysis, the compound typically requires a chemical derivatization step to increase its volatility and thermal stability. This might involve acylation or silylation of the secondary amine group. The derivatized analyte is then introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

Detection: GC is almost always paired with a mass spectrometer (GC-MS). The mass spectrometer provides definitive identification based on the analyte's mass spectrum and fragmentation pattern, which can be compared to library spectra. The deuterated standard is easily distinguished from the non-deuterated form by the mass difference.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a high-efficiency alternative separation mechanism based on the differential migration of ions in an electric field.

Methodology: In CE, a buffered electrolyte solution fills a narrow fused-silica capillary. When a high voltage is applied, charged molecules migrate towards the electrode of opposite charge at different velocities depending on their charge-to-size ratio. As this compound is basic, it will be protonated and positively charged in an acidic buffer, allowing for its separation.

Advantages and Detection: CE can provide very sharp peaks and rapid analysis times. It is particularly useful for separating compounds that are difficult to resolve by HPLC. Detection is commonly performed using UV-Vis absorbance or by interfacing the capillary outlet with a mass spectrometer (CE-MS), which combines the high separation efficiency of CE with the sensitive and selective detection of MS.

Hyphenated Analytical Systems for Enhanced Specificity and Sensitivity

Hyphenated analytical techniques, which couple a separation technique with a detection technique, are indispensable for the analysis of this compound, particularly within complex biological matrices. These systems offer the high specificity and sensitivity required for modern analytical demands.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of Nor Lidocaine and its deuterated internal standard in biological samples like plasma and serum. The separation is typically achieved on a C18 column. researchgate.net Ultra-Performance Liquid Chromatography (UPLC), with its use of smaller particle size columns, offers faster analysis times and improved resolution. researchgate.net

In a typical LC-MS/MS method, this compound is added to the sample at a known concentration early in the sample preparation process. This accounts for any analyte loss during extraction and compensates for matrix effects. The chromatographic separation resolves Nor Lidocaine and its d5-labeled counterpart from other endogenous components. Detection by tandem mass spectrometry is highly specific, utilizing Multiple Reaction Monitoring (MRM). The mass spectrometer is programmed to monitor specific precursor-to-product ion transitions for both the analyte (Nor Lidocaine) and the internal standard (this compound). For instance, a published method for the non-labeled metabolite MEGX (Nor Lidocaine) used the transition m/z 207.1→58.0. researchgate.net For this compound, the precursor ion would be shifted by 5 mass units due to the deuterium atoms.

Table 1: Illustrative UPLC-MS/MS Method Parameters for Nor Lidocaine Analysis using this compound as Internal Standard

ParameterValue
Chromatographic Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) researchgate.net
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Nor Lidocaine) m/z 207.1 → 58.0 researchgate.net
MRM Transition (Nor Lidocaine-d5) m/z 212.1 → 63.0 (Hypothetical)

This table is for illustrative purposes. Actual parameters may vary based on the specific instrumentation and application.

Gas Chromatography-Mass Spectrometry (GC-MS) represents another powerful technique for the analysis of Nor Lidocaine, and by extension, its deuterated standard. While LC-MS/MS is more common for this type of analysis, GC-MS can be employed, often requiring derivatization of the analyte to increase its volatility and thermal stability.

In a GC-MS method, after extraction from the matrix, the sample extract containing the analyte and the internal standard would be subjected to chromatographic separation on a capillary column. The separated compounds then enter the mass spectrometer for detection. Similar to LC-MS/MS, GC-MS provides high specificity through the monitoring of characteristic mass fragments. The use of this compound as an internal standard is crucial to correct for variability in the derivatization process and potential sample loss during injection.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds another dimension of separation to traditional mass spectrometry. In addition to separating ions based on their mass-to-charge ratio (m/z), IMS separates ions based on their size, shape, and charge (collisional cross-section). This can be particularly useful for separating isomeric compounds and reducing background noise, thereby improving the signal-to-noise ratio. While specific applications of IMS-MS for this compound are not widely published, its potential to enhance selectivity in complex matrices is significant.

Gas Chromatography-Mass Spectrometry (GC-MS)

Method Validation Principles for Stable Isotope Labeled Internal Standards

The validation of analytical methods using a stable isotope-labeled internal standard like this compound is essential to ensure the reliability of the results. Key validation parameters are assessed according to international guidelines.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. To assess linearity, a series of calibration standards are prepared at different concentrations, and a constant amount of the internal standard (this compound) is added to each. The calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The dynamic range is the concentration range over which the method is linear, accurate, and precise. For the analysis of Lidocaine and its metabolites, linear ranges can be quite broad, for example from 2-1000 ng/mL for MEGX (Nor Lidocaine). researchgate.net

Table 2: Example Linearity Data for a UPLC-MS/MS Assay

Analyte Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
20.011
50.024
100.049
500.252
1000.505
5002.510
10005.021
Correlation Coefficient (r²) >0.995

This table presents hypothetical data to illustrate a typical linear relationship.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable levels of precision and accuracy. science.gov These are crucial parameters for determining the sensitivity of an analytical method. science.gov

The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), typically with an S/N of 3 for LOD and 10 for LOQ. nih.gov Alternatively, they can be calculated from the standard deviation of the response of blank samples. europa.eu For methods analyzing Lidocaine metabolites, LOQ values are often in the low ng/mL range. For example, a validated UPLC-MS/MS method for MEGX (Nor Lidocaine) reported an LOQ of 2 ng/mL. researchgate.net A GC-FID method for Lidocaine HCl reported an LOD of 0.03 µg/mL and an LOQ of 0.09 µg/mL. nih.gov

Table 3: Typical Sensitivity Parameters for Bioanalytical Methods

ParameterTypical ValueMethod of Determination
Limit of Detection (LOD) 0.5 - 1 ng/mLSignal-to-Noise Ratio (S/N ≥ 3)
Limit of Quantification (LOQ) 2 - 5 ng/mLSignal-to-Noise Ratio (S/N ≥ 10)

These values are illustrative and depend on the specific matrix and instrumentation.

Evaluation of Analytical Accuracy and Precision

The accuracy of an analytical method denotes the closeness of the measured value to the true value, while precision represents the degree of scatter among a series of measurements. In the context of quantifying Lidocaine and its metabolites, this compound is instrumental in achieving high accuracy and precision. nih.gov Validation studies for methods determining Lidocaine and its metabolites, which employ deuterated internal standards, consistently demonstrate excellent performance in accordance with regulatory guidelines.

Research findings show that methods validated using stable isotope-labeled internal standards exhibit a high degree of linearity, often with a coefficient of determination (r²) greater than 0.999 over a specified concentration range. nih.gov The precision of these methods is typically evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. The relative standard deviation (RSD) for both intra-day (repeatability) and inter-day (intermediate precision) analyses is generally required to be within ±15%, and within ±20% for the LLOQ. uliege.beresearchgate.net Similarly, the accuracy is expected to be within 85-115% of the nominal concentration (80-120% for the LLOQ). uliege.beresearchgate.net The use of this compound as an internal standard is a key factor in meeting these stringent validation criteria.

Table 1: Representative Accuracy and Precision Data for an LC-MS/MS Method Using a Deuterated Internal Standard

Quality Control SampleNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (RSD %)Inter-Day Accuracy (%)Inter-Day Precision (RSD %)
LLOQ2.0109.57.1108.06.5
Low5.098.55.4101.25.9
Medium100102.33.1103.54.2
High80097.82.599.43.7

Note: This table is a composite representation of typical validation data reported in studies for Lidocaine and its metabolites using stable isotope dilution analysis. uliege.beresearchgate.net

Characterization of Selectivity and Matrix Effects in Complex Research Samples

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In bioanalysis, these components constitute the sample matrix (e.g., plasma, urine, tissue homogenate), which can cause matrix effects—the suppression or enhancement of the analyte's signal during analysis by mass spectrometry. chromatographyonline.comd-nb.info Post-mortem samples can present even greater challenges due to processes like hemolysis, which can introduce highly variable and individual matrix effects. d-nb.info

This compound is specifically utilized to counteract these matrix effects. musechem.comchromatographyonline.com Because it is structurally and chemically almost identical to the analyte (Nor Lidocaine), it co-elutes during chromatography and experiences the same ionization suppression or enhancement in the mass spectrometer's ion source. chromatographyonline.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations caused by the matrix are effectively normalized. chromatographyonline.com

Method validation protocols rigorously assess matrix effects by comparing the response of the analyte in an extracted sample from a biological matrix with its response in a neat solution at the same concentration. The coefficient of variation of the matrix factor across different lots or sources of the biological matrix should typically be ≤15%. d-nb.info The successful validation of methods for Lidocaine and its metabolites in complex matrices like post-mortem blood and plasma demonstrates the efficacy of using a deuterated internal standard like this compound to ensure selectivity and mitigate matrix variability. d-nb.info

Table 2: Example of Matrix Effect and Selectivity Evaluation

Matrix SourceAnalyte Concentration (ng/mL)Matrix FactorRSD (%)Interference at Analyte RT
Human Plasma (Lot 1)5.00.984.1%Not Detected
Human Plasma (Lot 2)5.01.03Not Detected
Human Plasma (Lot 3)5.00.95Not Detected
Human Plasma (Lot 4)5.01.05Not Detected
Human Plasma (Lot 5)5.00.99Not Detected
Human Plasma (Lot 6)5.01.01Not Detected

Note: Data is illustrative of typical results. The Matrix Factor is calculated as the peak response in the presence of matrix ions divided by the peak response in the absence of matrix ions. An absence of interfering peaks at the analyte's retention time (RT) in blank matrix samples demonstrates selectivity.

Optimization of Extraction Recovery from Biological and Chemical Matrices

Efficient extraction of the target analyte from its matrix is crucial for achieving the sensitivity and accuracy required in quantitative research. The extraction recovery does not need to be 100%, but it should be consistent and reproducible. Common techniques for extracting drugs like Lidocaine and its metabolites from biological fluids include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govresearchgate.net

In these procedures, this compound is added to the biological sample prior to the extraction step. This allows it to compensate for any variability or loss of the analyte during sample preparation. The optimization of extraction parameters—such as the choice of organic solvent in LLE, the sorbent chemistry in SPE, and the pH of the sample—is performed to maximize the recovery of the analyte. For instance, LLE for Lidocaine has been performed using diethyl ether or methyl tert-butylmethyl ether under alkaline conditions. nih.govuliege.be Recent advancements include magnetic solid-phase extraction (MSPE), which offers a simpler and faster workflow with high recovery rates. researchgate.net

Studies have reported mean absolute recoveries for Lidocaine and related compounds ranging from approximately 80% to over 100%. nih.govresearchgate.net The consistency of recovery is assessed by the precision (RSD%) across different concentrations and batches, which should ideally be below 15%.

Table 3: Comparison of Extraction Recovery from Human Plasma

Extraction MethodAnalyteConcentration (ng/mL)Mean Recovery (%)Precision (RSD %)
Liquid-Liquid Extraction (LLE)Lidocaine5093.96.8
Liquid-Liquid Extraction (LLE)Lidocaine100080.45.1
Magnetic Solid-Phase Extraction (MSPE)Lidocaine2095.27.7
Magnetic Solid-Phase Extraction (MSPE)Lidocaine5000103.13.5

Note: This table synthesizes data from different research articles to illustrate typical recovery values. nih.govresearchgate.net

Research-Oriented Stability Profiling of this compound in Solution and Matrix

Assessing the stability of an analyte and its internal standard is a critical component of method validation. Stability must be demonstrated under various conditions that samples and stock solutions may encounter during the analytical workflow. For this compound, this involves evaluating its integrity in the stock solution solvent and in the biological matrix.

Forced degradation studies on the non-labeled compound, Lidocaine HCl, have shown it to be a very stable molecule under conditions of hydrolysis (acidic and alkaline), oxidation, and photolysis. brieflands.comresearchgate.net However, degradation can occur under more extreme conditions. brieflands.com The stability of the deuterated internal standard is expected to be comparable.

Validation protocols typically include the following stability tests:

Freeze-Thaw Stability: Evaluates stability after multiple cycles of freezing and thawing of matrix samples.

Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a period that mimics sample handling time.

Long-Term Stability: Determines stability when stored frozen for an extended period.

Stock Solution Stability: Confirms the integrity of the internal standard in its stock and working solutions at room and refrigerated temperatures.

Research has shown that while some drugs may degrade in a blood matrix at room or elevated temperatures over several weeks, they often remain stable in working solutions stored at 4°C or -20°C. ankara.edu.tr The stability is considered acceptable if the mean concentration of the analyte at each stability time point is within ±15% of the nominal concentration.

Table 4: Representative Stability Data for an Analyte/Internal Standard in Human Plasma

Stability ConditionStorage DurationStorage TemperatureMean Stability (% of Nominal)
Freeze-Thaw3 Cycles-20°C to Room Temp96.8
Short-Term (Bench-Top)8 hoursRoom Temperature98.5
Long-Term30 days-80°C101.2
Post-Preparative24 hours10°C (Autosampler)99.1

Note: This table presents typical stability assessment results for methods using stable isotope internal standards. Data confirms that the analyte and its IS are stable under the tested conditions.

Investigations into Metabolic Pathways and Biotransformation of Lidocaine and Its Deuterated Analogues

In Vitro Biotransformation Studies Utilizing Subcellular Fractions and Cell Models

In vitro experimental systems are indispensable tools for dissecting the complex processes of drug metabolism in a controlled laboratory setting. These models allow researchers to isolate specific metabolic reactions and identify the enzymes and cell types responsible for the biotransformation of lidocaine (B1675312).

Hepatic Microsomal Metabolism and Cytochrome P450 (CYP) Isoform Involvement

The liver is the primary organ responsible for drug metabolism, and a significant portion of this activity occurs within subcellular structures called microsomes. These vesicles, derived from the endoplasmic reticulum of liver cells, are rich in a class of enzymes known as cytochrome P450 (CYP). Research utilizing hepatic microsomes has been pivotal in elucidating the initial metabolic steps of lidocaine.

The principal metabolic transformation of lidocaine is N-deethylation, a reaction that removes an ethyl group to form the active metabolite monoethylglycinexylidide (B1676722) (MEGX). This conversion is primarily mediated by the CYP3A4 and CYP1A2 isoforms of the cytochrome P450 family. Subsequent N-deethylation of MEGX results in the formation of glycinexylidide (B194664) (GX). Another metabolic route involves the aromatic hydroxylation of lidocaine, producing hydroxylated metabolites, a process in which CYP2D6 is implicated. Amide hydrolysis of lidocaine to yield 2,6-dimethylaniline (B139824) represents a more minor pathway.

The use of deuterated analogues such as Nor Lidocaine-d5 Hydrochloride in these studies is advantageous for analytical purposes. The presence of deuterium (B1214612) atoms creates a distinct mass signature that enhances the accuracy and sensitivity of detection by mass spectrometry, a key analytical technique in metabolic research.

Table 1: Major Cytochrome P450 Isoforms and their Role in Lidocaine Metabolism

Enzyme Metabolite Formed Metabolic Pathway
CYP3A4 Monoethylglycinexylidide (MEGX) N-deethylation
CYP1A2 Monoethylglycinexylidide (MEGX) N-deethylation
CYP2D6 Hydroxylated metabolites Aromatic hydroxylation

This table summarizes findings from multiple research sources.

Precision-Cut Organ Slices for Tissue-Specific Metabolic Pathways (e.g., Liver, Kidney)

To study drug metabolism in a context that preserves the natural tissue architecture, scientists utilize precision-cut organ slices. This technique allows for the investigation of metabolic pathways in specific tissues, such as the liver and kidneys, while maintaining the complex interactions between different cell types.

Studies with precision-cut liver slices have confirmed the metabolic profile of lidocaine observed in isolated hepatocytes, with MEGX being the primary metabolite. Research using kidney slices has demonstrated that this organ also contributes to lidocaine metabolism, primarily through N-deethylation, indicating the presence of active CYP enzymes in renal tissue.

In Vivo Metabolic Profiling in Non-Human Animal Models

Species-Specific Biotransformation Pathways (e.g., Rodents, Ruminants)

The metabolic pathways of lidocaine can exhibit significant variations across different animal species. These differences are often due to variations in the expression levels and activity of drug-metabolizing enzymes. For example, while N-deethylation is a major metabolic route in rodents, similar to humans, the specific CYP isoforms driving this reaction can differ. In ruminant species such as sheep, the clearance and metabolic profile of lidocaine have been characterized, providing comparative data essential for veterinary medicine and for selecting appropriate animal models for preclinical studies.

Identification and Characterization of Major and Minor Metabolites (e.g., Monoethylglycinexylidide, 2,6-Dimethylaniline, Hydroxylated Metabolites)

In vivo research has enabled the identification and quantification of a diverse array of lidocaine metabolites in various biological fluids, including plasma and urine. Across most species studied, MEGX is consistently found to be the major circulating metabolite. The metabolite 2,6-dimethylaniline, resulting from the hydrolysis of the amide bond, is also a notable product, particularly in urine.

Additionally, hydroxylated metabolites, such as 3-hydroxy-lidocaine and 4-hydroxy-lidocaine, are commonly detected. These metabolites can be further processed through conjugation reactions prior to their excretion. A comprehensive understanding of both major and minor metabolic pathways is fundamental to fully characterizing the disposition of lidocaine.

Table 2: Major Metabolites of Lidocaine Identified in In Vivo Investigations

Metabolite Precursor Metabolic Pathway
Monoethylglycinexylidide (MEGX) Lidocaine N-deethylation
Glycinexylidide (GX) Monoethylglycinexylidide (MEGX) N-deethylation
2,6-Dimethylaniline Lidocaine Amide hydrolysis
3-Hydroxy-lidocaine Lidocaine Aromatic hydroxylation
4-Hydroxy-lidocaine Lidocaine Aromatic hydroxylation

This table is a compilation of data from various in vivo studies.

Excretion Pathways in Animal Models (e.g., Urinary, Biliary)

The elimination of lidocaine and its metabolites occurs predominantly through the kidneys, with metabolic products being excreted in the urine. europa.eugeneesmiddeleninformatiebank.nl Studies in various animal models have elucidated the primary routes of excretion, highlighting the significance of both urinary and biliary pathways.

In rats, biliary excretion has been shown to be extensive. europa.eueuropa.eu Following an oral administration of radiolabeled lidocaine hydrochloride, biliary excretion accounted for 28.5% of the dose. europa.eueuropa.eu After intravenous administration, this figure was approximately 30% to 37%. europa.eueuropa.eu Despite significant biliary excretion, it is suggested that enterohepatic recirculation occurs, where biliary excreted metabolites are reabsorbed in the gut, ultimately leading to urinary excretion as the main route of elimination from the body. geneesmiddeleninformatiebank.nleuropa.eu For instance, 24 hours after an oral dose in rats, about 73% of the radioactivity was recovered in the urine, while fecal excretion was minimal. geneesmiddeleninformatiebank.nl

Urinary excretion is the principal route of elimination for lidocaine and its metabolites in dogs as well. europa.eueuropa.eu Rabbits have also been studied, showing a substantial recovery of the administered dose in the urine within 24 hours. europa.eueuropa.eu The profile of metabolites found in the urine can vary between species. For example, rabbits were found to excrete a larger proportion of 2,6-xylidine compared to rats, dogs, or humans. europa.eueuropa.eu

The table below summarizes the urinary excretion of lidocaine and its major metabolites in different animal models as a percentage of the administered dose.

CompoundRat (%)Rabbit (%)
Lidocaine-0.5
Monoethylglycinexylidide (MEGX)-14.9
Glycinexylidide (GX)-3.3
3'-hydroxylidocaine6-160.5
3'-hydroxymonoethylglycinexylidide-2.0
2,6-xylidine-16.2
4-hydroxy-2,6-xylidine-16.4
Data compiled from studies on the urinary excretion of lidocaine metabolites. europa.eueuropa.eu

Deuterium Isotope Effects in Metabolic Transformations

The substitution of hydrogen atoms with deuterium in a drug molecule can significantly alter its pharmacokinetic profile, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.govmedchemexpress.com This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, which can slow down metabolic reactions where this bond cleavage is the rate-limiting step. plos.org

In the context of lidocaine, the primary metabolic pathway involves oxidative N-deethylation by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2, to form its active metabolite, monoethylglycinexylidide (MEGX or Nor Lidocaine). pharmgkb.orgnih.gov When lidocaine is deuterated on the N-ethyl groups (the precursor to Nor Lidocaine-d5), a notable KIE is observed.

Research findings indicate that deuteration at these N-ethyl groups can significantly reduce the rate of metabolism.

Slower Hepatic Clearance: In vitro studies using hepatic microsomes have shown that Lidocaine-d6 (with deuterium on the N-ethyl groups) exhibits a 20–30% slower hepatic clearance compared to its non-deuterated counterpart.

Reduced N-deethylation: The reduction in clearance is attributed to a decreased rate of CYP3A4-mediated N-deethylation, which has been reported to be slowed by 40–60% due to the increased bond dissociation energy of the C-D bond versus the C-H bond.

The magnitude of the KIE is dependent on the specific position and extent of deuteration. plos.org This alteration in metabolic rate demonstrates that while the metabolic pathways are not changed by deuteration, their kinetics can be significantly impacted. nih.gov Understanding these effects is crucial for interpreting pharmacokinetic data from studies using deuterated analogs. nih.govplos.org

ParameterEffect of Deuteration on N-ethyl groupSource
Hepatic Clearance 20-30% slower in vitro
CYP3A4-mediated N-deethylation Reduced by 40-60%

Application of Nor Lidocaine-d5 as a Tracer in Metabolic Fate Studies

Stable isotope-labeled compounds, such as this compound, are invaluable tools in modern pharmacological and metabolic research. musechem.comclearsynth.commedchemexpress.com The incorporation of deuterium, a stable (non-radioactive) heavy isotope of hydrogen, into the molecule allows it to be used as a tracer for quantitative analysis during drug development. medchemexpress.commusechem.commedchemexpress.com

This compound is the deuterated form of norlidocaine (MEGX), a primary metabolite of lidocaine. musechem.commedkoo.com In this specific compound, five hydrogen atoms on the ethyl group are replaced with deuterium. lgcstandards.com This labeling provides a distinct mass signature that allows it to be easily differentiated from its endogenous, non-labeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. musechem.com

The primary applications in metabolic studies include:

Internal Standard for Quantification: Nor Lidocaine-d5 is frequently used as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). When studying the formation of norlidocaine from lidocaine, a known amount of Nor Lidocaine-d5 is added to biological samples (e.g., plasma, urine). Because the deuterated standard has nearly identical chemical and physical properties to the non-deuterated analyte, it behaves similarly during sample extraction and analysis, correcting for any loss. Its different mass allows for precise and accurate quantification of the non-deuterated norlidocaine metabolite. nih.gov

Metabolic Pathway Mapping: By administering a deuterated precursor like Lidocaine-d5, researchers can track the appearance of deuterated metabolites such as Nor Lidocaine-d5. This allows for unambiguous confirmation that the metabolite originated from the administered drug and helps to elucidate complex biotransformation pathways without interference from endogenous compounds. escholarship.org

Pharmacokinetic Studies: The use of deuterated tracers helps in conducting pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of metabolites. musechem.comclearsynth.com Co-administering deuterated and non-deuterated forms in crossover studies can help isolate and quantify isotope-specific effects on the drug's fate in the body.

In essence, the stability and unique mass of this compound make it a critical research tool for enhancing the accuracy and precision of studies investigating the metabolism of lidocaine. musechem.comclearsynth.com

Applications in Research and Analytical Science

Utilization as an Internal Standard in Quantitative Bioanalysis

In the field of quantitative bioanalysis, achieving accuracy and precision is paramount. Nor Lidocaine-d5 Hydrochloride is frequently employed as an internal standard to ensure the reliability of analytical results. scispace.com An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to samples before processing. cmicgroup.com This allows for the correction of variations that can occur during sample preparation, extraction, and instrumental analysis. scispace.com

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving highly accurate and precise measurements of analyte concentrations. researchgate.net It is considered a primary method of measurement by metrological institutes. researchgate.net The technique involves adding a known amount of an isotopically labeled standard, such as this compound, to a sample. epa.gov The mass spectrometer measures the ratio of the naturally occurring analyte to the isotopically labeled standard. epa.gov Because the amount of the added standard is known, this ratio allows for the direct and absolute quantification of the analyte, minimizing the impact of sample matrix effects and variations in instrument response. epa.govnih.gov

The use of a stable isotope-labeled internal standard like this compound is the preferred approach in LC-MS assays for quantitative bioanalysis. scispace.com This is because it shares identical chemical and physical properties with the unlabeled analyte, ensuring they behave similarly during sample preparation and analysis, which leads to more accurate and precise results. scispace.com

This compound is instrumental in the accurate quantification of Nor Lidocaine (B1675312) and other related metabolites in various biological matrices such as plasma and urine. nih.govnih.gov In research settings, understanding the pharmacokinetic profile of a drug and its metabolites is crucial. By using this compound as an internal standard in methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can reliably measure the concentrations of Nor Lidocaine. nih.govnih.gov This information is vital for studies investigating drug metabolism, clearance, and potential drug-drug interactions.

A study detailing the quantification of Lidocaine and its metabolites in human plasma and urine utilized deuterated analogs as internal standards to achieve accurate measurements via chemical-ionization mass spectrometry. nih.gov The use of these standards allowed for the determination of the concentration of various metabolites, providing insights into the metabolic pathways of Lidocaine. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Reference Material for Analytical Method Development and Validation

The development and validation of analytical methods are critical steps in ensuring the quality and reliability of data in pharmaceutical and clinical research. clearsynth.com this compound serves as a certified reference material (CRM) in this process. lgcstandards.com CRMs are materials with well-characterized properties that are used to calibrate analytical instruments and validate methods. sigmaaldrich.com

During method development, this compound can be used to optimize various parameters of an analytical technique, such as chromatographic separation and mass spectrometric detection. clearsynth.com In method validation, it helps to establish key performance characteristics, including:

Linearity: Assessing the method's ability to produce results that are directly proportional to the concentration of the analyte over a given range.

Accuracy: Determining the closeness of the measured value to the true value.

Precision: Evaluating the degree of agreement among a series of measurements.

Selectivity: Ensuring the method can accurately measure the analyte in the presence of other components in the sample. mdpi.com

Stability: Assessing the stability of the analyte in the biological matrix under different storage and handling conditions. researchgate.net

The availability of a well-characterized reference material like this compound is essential for complying with regulatory guidelines for analytical method validation. clearsynth.comresearchgate.net

Role in Impurity Profiling and Degradation Product Analysis of Parent Compounds

Ensuring the purity of pharmaceutical compounds is a critical aspect of drug development and manufacturing. Impurity profiling involves the identification and quantification of any unwanted chemicals that may be present in a drug substance or product. resolvemass.ca this compound can be used as an internal standard in analytical methods developed to detect and quantify impurities and degradation products of its parent compound, Lidocaine. pharmaffiliates.comsynzeal.com

Stability Assessment of Pharmaceutical Precursors and Related Compounds in Research Settings

The stability of pharmaceutical precursors and related compounds is a key factor in determining their shelf life and ensuring their quality. researchgate.net Stability studies are conducted to evaluate how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light. nih.gov

This compound can be utilized as an internal standard in analytical methods designed to assess the stability of pharmaceutical precursors. researchgate.net By accurately quantifying the amount of the precursor remaining after exposure to various stress conditions, researchers can determine its degradation kinetics and identify its degradation products. This information is vital for developing stable formulations and establishing appropriate storage conditions. The use of a deuterated internal standard enhances the accuracy of these stability-indicating methods. nih.gov

Forensic and Research Toxicology Applications for Drug Quantification in Non-Clinical Biological Samples

In forensic and research toxicology, the accurate quantification of drugs and their metabolites in biological samples is essential for determining the cause of death, investigating poisoning cases, and conducting research on drug effects. ata-journal.orgresearchgate.net this compound is a valuable tool in these applications for the quantification of Nor Lidocaine in non-clinical biological samples. nih.govunb.br

Forensic toxicologists often employ highly sensitive and specific methods like LC-MS/MS for the analysis of complex biological matrices. The use of a deuterated internal standard such as this compound is crucial for achieving reliable and defensible results in these analyses. nih.gov It helps to compensate for matrix effects and ensures the accuracy of quantification, which is critical for the correct interpretation of toxicological findings. researchgate.net

Mechanistic Studies on Enzyme Kinetics and Substrate Binding in In Vitro Models

In the realm of biochemical and pharmacological research, isotopically labeled compounds are indispensable tools for elucidating the intricate mechanisms of enzyme-catalyzed reactions. Nor-Lidocaine-d5 Hydrochloride, a deuterated analog of the primary lidocaine metabolite, serves as a valuable probe in in vitro studies focused on enzyme kinetics and substrate binding. The strategic placement of five deuterium (B1214612) atoms on the terminal ethyl group provides a means to investigate the metabolic pathways of lidocaine and its metabolites with high precision.

The primary application of Nor-Lidocaine-d5 Hydrochloride in this context is in the study of the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In the case of Nor-Lidocaine-d5, the deuterium atoms replace hydrogen atoms at a site of metabolic activity. This substitution can influence the rate of reactions catalyzed by enzymes such as the cytochrome P450 (CYP) family, which are responsible for the metabolism of lidocaine.

Research utilizing deuterated analogs of lidocaine has provided significant insights into the mechanisms of its metabolism, particularly the N-deethylation process. For instance, studies with deuterated lidocaine have demonstrated a discernible KIE, indicating that the cleavage of the C-H bond is a rate-determining step in the metabolic reaction. While direct studies on Nor-Lidocaine-d5 are not extensively documented in publicly available literature, the principles derived from studies on its parent compound's deuterated analogs are directly applicable.

One key finding from in vitro studies with deuterated lidocaine is the impact on hepatic clearance. Research has shown that Lidocaine-d6, a related deuterated form, exhibits a 20–30% slower hepatic clearance compared to its non-deuterated counterpart. This reduction is attributed to the decreased rate of CYP3A4-mediated N-deethylation, a direct consequence of the kinetic isotope effect. Such findings are critical for understanding how structural modifications can influence metabolic stability.

The use of Nor-Lidocaine-d5 Hydrochloride in in vitro models, such as human liver microsomes, allows researchers to dissect the binding and catalytic steps of enzymes like CYP3A4 and CYP1A2, the primary enzymes involved in lidocaine metabolism. By comparing the kinetic parameters of the deuterated and non-deuterated forms of the metabolite, researchers can infer details about the transition state of the reaction and the nature of substrate-enzyme interactions.

For example, a study on the N-deethylation of lidocaine using a specifically deuterated analog in rat liver microsomes revealed a significant kinetic isotope effect. This observation strongly supports a mechanism where the abstraction of a hydrogen atom from the ethyl group is a critical, rate-limiting step.

The data from such studies can be summarized to highlight the impact of deuteration on enzyme kinetics.

CompoundEnzyme SystemObserved EffectImplication
Lidocaine-d6In vitro hepatic microsomes20-30% slower hepatic clearanceReduced rate of CYP3A4-mediated N-deethylation due to KIE
Deuterated LidocaineRat liver microsomesSignificant kinetic isotope effect on N-deethylationC-H bond cleavage is a rate-determining step in the metabolic pathway

These mechanistic studies are not limited to determining reaction rates. They also provide insights into substrate specificity and the potential for metabolic switching, where the presence of a deuterium block at one position may lead to increased metabolism at another site on the molecule. While the primary focus is often on the KIE, the use of Nor-Lidocaine-d5 Hydrochloride can also aid in precisely quantifying metabolic products in complex biological matrices through techniques like liquid chromatography-mass spectrometry (LC-MS), further refining the understanding of metabolic pathways.

In essence, while detailed research findings focusing exclusively on Nor-Lidocaine-d5 Hydrochloride are emerging, the established use of its deuterated precursors in mechanistic enzyme studies provides a strong framework for its application. These studies are fundamental to advancing our knowledge of drug metabolism, which has significant implications for drug design and personalized medicine.

Emerging Research Frontiers and Future Directions

Development of Novel Analytical Techniques for Enhanced Throughput and Specificity

The analysis of deuterated compounds like Nor Lidocaine-d5 Hydrochloride is continually evolving, with a drive towards techniques that offer higher throughput and greater specificity. Traditional methods such as liquid chromatography coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy form the bedrock of these analyses, enabling the detection and structural characterization of drug metabolites. nih.gov However, the demand for faster and more comprehensive metabolic profiling has spurred the development of innovative approaches.

One such advancement is the use of multisegment injection–capillary electrophoresis–mass spectrometry (MSI–CE–MS) , a high-throughput platform for the non-targeted screening of drugs and their metabolites. acs.org This technique allows for the serial injection of multiple samples in a single run, significantly reducing analysis time. acs.org For deuterated internal standards like this compound, MSI–CE–MS can correct for variations in sample injection volume and matrix-induced ion suppression, leading to more reliable screening results. acs.org

Furthermore, advancements in high-resolution mass spectrometry (HRMS) coupled with sophisticated data processing workflows are enabling more confident identification of metabolites. Techniques like hydrogen/deuterium-exchange (H/D-exchange) combined with MS are used to characterize novel and isomeric metabolites, which can be particularly challenging to differentiate using MS alone. nih.govresearchgate.net The combination of various analytical methods, including LC-NMR, allows for a more complete structural elucidation of metabolites in complex biological matrices. nih.gov

The table below summarizes key analytical techniques and their contributions to the analysis of deuterated metabolites.

Analytical TechniqueContribution to Deuterated Metabolite AnalysisThroughput/Specificity Enhancement
LC-MS/MS Primary tool for quantification and structural elucidation of metabolites. nih.govHigh sensitivity and selectivity; can be optimized for high throughput. nih.gov
LC-NMR Provides detailed structural information, crucial for identifying isomeric metabolites. researchgate.netComplements MS data for unambiguous structure determination. researchgate.net
MSI–CE–MS Enables high-throughput, non-targeted screening of a wide range of drugs and metabolites. acs.orgReduces analysis time through serial sample injection. acs.org
H/D-Exchange MS Helps to characterize novel and isomeric metabolites by tracking the exchange of deuterium (B1214612) atoms. researchgate.netEnhances specificity in metabolite identification. researchgate.net

Advanced Computational Modeling for Predicting Metabolic Fates of Deuterated Compounds

Computational modeling is becoming an indispensable tool in predicting the metabolic fate of drug candidates, including their deuterated analogues. These models can forecast metabolic "hot spots" in a molecule, guiding medicinal chemists in the early stages of drug design. mdpi.com For deuterated compounds, these models can help predict the impact of the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can alter the rate and pathways of metabolism. scispace.com

Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the degradation pathways of deuterated compounds by considering the isotopic mass effect on bond dissociation energies. Similarly, molecular dynamics simulations can be employed to simulate hydrogen/deuterium exchange rates in aqueous environments, validating experimental kinetic data.

Recent advancements also include the use of machine learning algorithms to predict key analytical parameters. For instance, machine learning models trained on large databases of experimental data can predict the collision cross-section (CCS) values of drugs and their metabolites. acs.org This information is valuable for ion mobility-mass spectrometry (IM-MS), a technique that adds another dimension of separation to metabolite analysis. acs.org By predicting CCS values, researchers can more confidently identify metabolites in complex mixtures. acs.org

The following table highlights different computational modeling approaches and their applications in deuterated compound research.

Computational ModelApplication in Deuterated Compound Research
QSAR Models Predict metabolic degradation pathways by incorporating the kinetic isotope effect.
Molecular Dynamics Simulations Simulate H/D exchange rates to validate experimental kinetic findings.
Machine Learning Models Predict analytical properties like collision cross-sections (CCS) to aid in metabolite identification. acs.org

Expansion of Deuterium Labeling Strategies for Metabolite Research

The use of deuterium labeling in metabolite research extends far beyond its role as a simple tracer. The strategic placement of deuterium atoms can significantly influence the metabolic profile of a drug, a phenomenon that researchers are increasingly leveraging to gain deeper insights into drug metabolism. medchemexpress.com

One key concept is metabolic switching , where deuteration of a primary metabolic site can slow down its metabolism, causing the drug to be metabolized through alternative pathways. nih.gov This can lead to a different profile of metabolites, which may have different pharmacological or toxicological properties. nih.gov Understanding and predicting metabolic switching is a major focus of current research.

Another expanding strategy is the use of metabolic deuterium oxide (D₂O) labeling in quantitative "omics" studies. researchgate.netnih.gov In this approach, organisms are exposed to low levels of D₂O, which leads to the incorporation of deuterium into various newly synthesized biomolecules, including proteins, lipids, and nucleotides. researchgate.netnih.gov This allows for the measurement of metabolic flux and turnover rates of a wide range of molecules, providing a global view of metabolic changes in response to various stimuli. researchgate.netnih.gov

Furthermore, the synthesis of deuterium-labeled metabolites themselves, such as this compound, serves a critical purpose as internal standards for quantitative analysis using isotope dilution mass spectrometry. mdpi.comnumberanalytics.com This technique involves adding a known amount of the labeled standard to a sample, which allows for the precise quantification of the corresponding unlabeled metabolite. numberanalytics.com

Interdisciplinary Applications in Biomedical Research Beyond Direct Metabolism Studies

The applications of deuterated compounds like this compound are expanding into various areas of biomedical research beyond their traditional use in direct metabolism studies. The unique properties conferred by deuterium are being harnessed to improve the therapeutic profiles of drugs and to study broader biological processes.

In drug design, selective deuteration is being used as a strategy to enhance the metabolic stability and pharmacokinetic properties of drugs. nih.govinformaticsjournals.co.in By replacing hydrogen with deuterium at metabolically vulnerable positions, the C-D bond's greater stability can slow down metabolic breakdown, potentially leading to a longer drug half-life and reduced dosing frequency. informaticsjournals.co.inunibestpharm.com This approach has led to the development and approval of deuterated drugs, such as deutetrabenazine. mdpi.com

Deuterated compounds are also finding use in the study of cellular metabolism on a broader scale. For example, deuterium-labeled glucose can be used in Deuterium Metabolic Imaging (DMI) , a non-invasive technique to map metabolic pathways in 3D. ismrm.orgresearchgate.net This allows researchers to study metabolic fluxes in vivo and how they are altered in disease states.

The investigation of deuterated polyunsaturated fatty acids (D-PUFAs) is another emerging interdisciplinary field. researchgate.net These compounds are being explored for their potential therapeutic applications, with the hypothesis that their increased resistance to oxidation could offer protective effects in various diseases. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing and characterizing Nor Lidocaine-d5 Hydrochloride in analytical research?

this compound, a deuterated analog of lidocaine, is typically synthesized via hydrogen-deuterium exchange under controlled conditions. Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : To confirm deuterium incorporation at specific positions (e.g., methyl groups) and assess isotopic purity .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : For quantifying isotopic enrichment and detecting impurities. Use reverse-phase C18 columns with mobile phases optimized for lidocaine derivatives (e.g., acetonitrile/0.1% formic acid) .
  • Elemental Analysis : To validate molecular composition and deuterium content .

Q. How can researchers quantify this compound in biological matrices during pharmacokinetic studies?

A validated LC-MS/MS protocol is essential:

  • Sample Preparation : Protein precipitation using acetonitrile or solid-phase extraction to isolate the compound from plasma/tissue homogenates.
  • Chromatographic Separation : Use a deuterated internal standard (e.g., Nor Lidocaine-d10) to minimize matrix effects.
  • Detection : Monitor transitions specific to the deuterated parent ion (e.g., m/z 238 → 86 for Nor Lidocaine-d5) and compare against calibration curves .

Advanced Research Questions

Q. How does deuterium substitution in this compound influence its pharmacokinetic profile compared to non-deuterated lidocaine?

Deuterium incorporation at metabolically labile positions (e.g., methyl groups) may alter:

  • Metabolic Stability : Slowed oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4) due to the kinetic isotope effect (KIE), potentially increasing half-life (t½).
  • Bioavailability : Enhanced oral absorption due to delayed first-pass metabolism.
  • Experimental Design : Conduct cross-over studies in animal models (e.g., rats) comparing plasma concentration-time curves of deuterated vs. non-deuterated forms under identical dosing conditions .

Q. What methodological strategies are employed to assess the metabolic stability of this compound in in vitro systems?

  • Hepatocyte/Microsomal Assays : Incubate the compound with liver microsomes and NADPH cofactors. Quantify parent compound depletion via LC-MS.
  • Metabolite Profiling : Identify deuterium-retaining metabolites (e.g., monoethylglycinexylidide-d5) to assess isotopic resilience.
  • Kinetic Analysis : Compare intrinsic clearance (CLint) values between deuterated and non-deuterated forms to quantify KIE .

Q. How should researchers design experiments to evaluate the tissue-specific distribution of this compound?

  • Tissue Sampling : Use a staggered euthanasia protocol in rodent models to collect organs (e.g., brain, liver) at multiple timepoints post-administration.
  • Quantitative Imaging : MALDI-TOF imaging or autoradiography (with radiolabeled analogs) for spatial resolution.
  • Data Normalization : Express tissue concentrations relative to plasma levels to account for inter-individual variability .

Q. How can contradictory data on the analgesic efficacy of deuterated lidocaine analogs be resolved?

  • Dose-Response Reassessment : Ensure studies use equimolar doses of deuterated and non-deuterated forms.
  • Mechanistic Studies : Evaluate receptor binding affinity (e.g., voltage-gated sodium channels) to rule out structural perturbations caused by deuteration.
  • Meta-Analysis : Apply fixed-effects models to aggregate data from independent studies, adjusting for covariates like species/strain differences .

Q. What protocols ensure the stability of this compound under varying storage conditions?

  • Thermal Stability : Accelerated stability testing at 40°C/75% RH over 6 months, with LC-MS monitoring for degradation products (e.g., hydrolysis byproducts).
  • Photostability : Expose solutions to UV light (ICH Q1B guidelines) and assess deuterium retention via NMR .

Q. What are the limitations of in vitro models for predicting in vivo interactions of this compound?

  • Tissue Penetration Bias : In vitro models (e.g., Caco-2 cells) may underestimate blood-brain barrier permeability.
  • Metabolic Saturation : High-dose in vitro systems might not reflect linear pharmacokinetics observed in vivo.
  • Mitigation Strategy : Validate findings using dual-isotope tracer techniques in live animals .

Q. How can isotopic interference be minimized when analyzing this compound alongside non-deuterated analogs?

  • Chromatographic Optimization : Adjust column temperature and gradient elution to resolve isotopic peaks.
  • High-Resolution MS : Use Q-TOF instruments with mass accuracy <5 ppm to distinguish isotopic clusters .

Q. What statistical approaches validate the reproducibility of deuterated compound studies?

  • Power Analysis : Predefine sample sizes using pilot data to ensure adequate detection of KIE (α=0.05, β=0.2).
  • Mixed-Effects Models : Account for batch-to-batch variability in deuterium enrichment levels.
  • Sensitivity Analysis : Test robustness of conclusions to outliers via bootstrapping .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.